molecular formula C10H8ClNO4 B13585602 4-(7-Chlorobenzo[d][1,3]dioxol-5-yl)oxazolidin-2-one

4-(7-Chlorobenzo[d][1,3]dioxol-5-yl)oxazolidin-2-one

Cat. No.: B13585602
M. Wt: 241.63 g/mol
InChI Key: GILNSQPCQRAMFV-UHFFFAOYSA-N
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Description

4-(7-chloro-1,3-dioxaindan-5-yl)-1,3-oxazolidin-2-one is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-substituted dioxane ring fused with an oxazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-chloro-1,3-dioxaindan-5-yl)-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the dioxane ring: The initial step involves the formation of the 1,3-dioxane ring, which is achieved through the reaction of appropriate diols with chlorinating agents under controlled conditions.

    Introduction of the chloro substituent: The chloro group is introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the oxazolidinone ring: The final step involves the cyclization of the intermediate compound with an appropriate amine and carbonyl source to form the oxazolidinone ring.

Industrial Production Methods

Industrial production of 4-(7-chloro-1,3-dioxaindan-5-yl)-1,3-oxazolidin-2-one follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(7-chloro-1,3-dioxaindan-5-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(7-chloro-1,3-dioxaindan-5-yl)-1,3-oxazolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(7-chloro-1,3-dioxaindan-5-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or modulating enzyme activity.

    Interacting with receptors: Modulating receptor-mediated signaling pathways.

    Altering cellular processes: Affecting cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(7-chloro-1,3-dioxaindan-5-yl)-1,3-oxazolidin-2-one is unique due to its specific combination of a chloro-substituted dioxane ring and an oxazolidinone moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H8ClNO4

Molecular Weight

241.63 g/mol

IUPAC Name

4-(7-chloro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H8ClNO4/c11-6-1-5(7-3-14-10(13)12-7)2-8-9(6)16-4-15-8/h1-2,7H,3-4H2,(H,12,13)

InChI Key

GILNSQPCQRAMFV-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)C2=CC3=C(C(=C2)Cl)OCO3

Origin of Product

United States

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